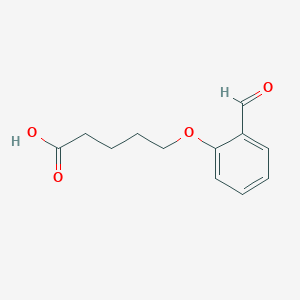
5-(2-Formylphenoxy)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Formylphenoxy)pentanoic acid: is an organic compound characterized by the presence of a carboxylic acid group and an aldehyde group attached to a phenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Formylphenoxy)pentanoic acid typically involves the reaction of 2-formylphenol with pentanoic acid derivatives under specific conditions. One common method includes the esterification of 2-formylphenol with pentanoic acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Formylphenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: 5-(2-Carboxyphenoxy)pentanoic acid.
Reduction: 5-(2-Hydroxyphenoxy)pentanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 5-(2-Formylphenoxy)pentanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehydes and carboxylic acids .
Industry: In industrial applications, this compound can be used in the synthesis of polymers, resins, and other materials requiring specific functional groups .
Mécanisme D'action
The mechanism of action of 5-(2-Formylphenoxy)pentanoic acid involves its interaction with various molecular targets, primarily through its aldehyde and carboxylic acid groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
5-Phenylpentanoic acid: Similar in structure but lacks the formyl group.
2-Formylphenoxyacetic acid: Similar in structure but has a shorter carbon chain.
Uniqueness: 5-(2-Formylphenoxy)pentanoic acid is unique due to the presence of both an aldehyde and a carboxylic acid group attached to a phenoxy moiety. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
91197-51-2 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5-(2-formylphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H14O4/c13-9-10-5-1-2-6-11(10)16-8-4-3-7-12(14)15/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |
Clé InChI |
XCNANVUEXFQREP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


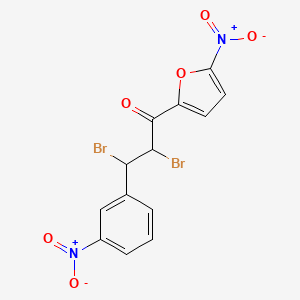
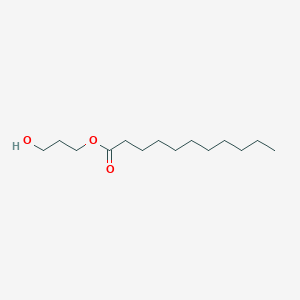
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
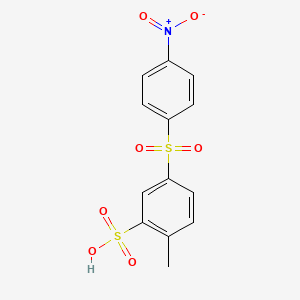
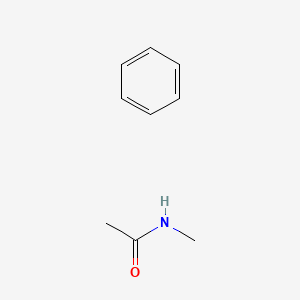

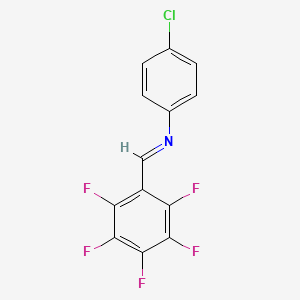
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
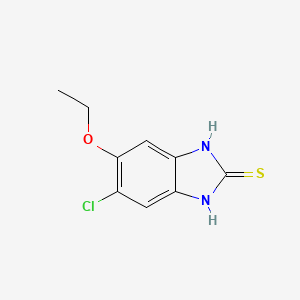
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
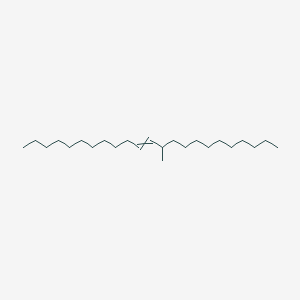

phosphaniumolate](/img/structure/B14365481.png)
